Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
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Overview
Description
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its role as a catalyst in various organic reactions and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically proceeds as follows:
ZnCl2+(CH3)2NCH2CH2N(CH3)2→[ZnCl2(CH3)2NCH2CH2N(CH3)2]
The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions. The final product is purified and packaged under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the N,N,N’,N’-tetramethylethylenediamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: It acts as a catalyst in various organic transformations, including cross-coupling reactions and reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc include:
Organolithium Reagents: For substitution reactions.
Phosphine Ligands: For forming coordination complexes.
Hydrogen Gas: For catalytic reduction reactions.
The reactions are typically carried out under inert conditions to prevent oxidation and hydrolysis of the compound .
Major Products
The major products formed from reactions involving Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an organolithium reagent, the product would be a new organozinc compound with the substituted ligand .
Scientific Research Applications
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reduction reactions.
Coordination Chemistry: It is used to study the formation and properties of coordination complexes.
Material Science: It is used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc involves its ability to coordinate with other molecules and ions. The zinc center can form bonds with various ligands, facilitating the formation of new chemical bonds in catalytic reactions. The N,N,N’,N’-tetramethylethylenediamine ligand stabilizes the zinc center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium: Similar in structure but contains palladium instead of zinc.
Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: Similar in structure but contains nickel instead of zinc.
Uniqueness
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination environment and reactivity. The zinc center provides distinct catalytic properties compared to palladium and nickel analogs. Its stability and ease of handling make it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H16Cl2N2Zn |
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Molecular Weight |
252.5 g/mol |
IUPAC Name |
zinc;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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